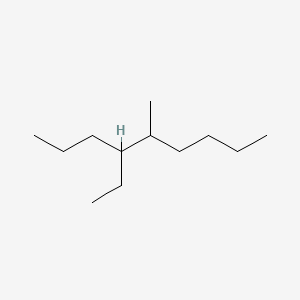

4-Ethyl-5-methylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1632-71-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-5-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

HKUUNAOHRKAJIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(CC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-ethyl-5-methylnonane. Due to its nature as a simple hydrocarbon, its direct involvement in biological signaling pathways is not anticipated; therefore, the focus of this document is on its fundamental physicochemical characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes computed data and outlines standardized experimental protocols for its empirical determination.

Core Chemical and Physical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1632-71-9 | [1][2] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Canonical SMILES | CCCCC(C)C(CC)CCC | [1] |

| XLogP3-AA (Lipophilicity) | 6.1 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Rotatable Bond Count | 7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Complexity | 86 | [3] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures that can be employed to experimentally determine the key physical properties of liquid alkanes such as this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which this compound transitions from a liquid to a gaseous state at atmospheric pressure.

Methodology:

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Distillation: The sample is gradually heated. The temperature is monitored closely.

-

Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer during active distillation.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (1 atm), a nomograph is used to correct the observed boiling point.

Determination of Melting Point (Freezing Point)

Objective: To determine the temperature at which this compound transitions from a liquid to a solid state.

Methodology:

-

Apparatus Setup: A sample of the compound is placed in a small test tube, which is then immersed in a cooling bath (e.g., a mixture of dry ice and acetone). A calibrated thermometer or thermocouple is placed in the sample.

-

Cooling and Observation: The sample is slowly cooled while being gently stirred.

-

Data Collection: The temperature is recorded at regular intervals. The melting point (or freezing point) is identified as the temperature at which the temperature remains constant while the substance solidifies.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Methodology:

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) is used.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Objective: To assess the solubility of this compound in various solvents. Alkanes are generally nonpolar and are expected to be soluble in nonpolar solvents and insoluble in polar solvents like water.[4][5]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, hexane, toluene).

-

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

The mixture is allowed to stand and is observed for the formation of a single phase (soluble) or two distinct layers (insoluble).

-

-

Qualitative and Quantitative Assessment: The solubility can be reported qualitatively (soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the alkane in a saturated solution using techniques like gas chromatography.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel alkane.

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is a non-polar, lipophilic molecule. Such simple alkanes are generally considered to be biologically inert and are not known to interact specifically with cellular receptors or participate in signaling pathways. Their primary relevance in a biological context is related to their physical properties, such as their ability to partition into lipid membranes, which is a non-specific interaction. Therefore, no signaling pathway diagrams are applicable to this compound.

References

- 1. This compound | C12H26 | CID 519249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. studymind.co.uk [studymind.co.uk]

An In-depth Technical Guide to 4-Ethyl-5-methylnonane (CAS: 1632-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-methylnonane (CAS Number: 1632-71-9), a branched-chain alkane. Due to the limited specific data available for this compound, this document combines reported data with theoretical knowledge and generalized experimental protocols relevant to the synthesis, purification, and characterization of such molecules. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development who may encounter or have an interest in long-chain aliphatic hydrocarbons.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a nonane (B91170) backbone substituted with an ethyl group at the fourth carbon and a methyl group at the fifth carbon. The physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1632-71-9 | [1][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Canonical SMILES | CCCCC(C)C(CC)CCC | [2] |

| InChI | InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 | [1][3] |

| InChIKey | HKUUNAOHRKAJIY-UHFFFAOYSA-N | [1][3] |

| LogP (Computed) | 6.1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 170 may be of low abundance or absent. Fragmentation tends to occur at the branching points, leading to the formation of stable secondary carbocations.

| m/z Value | Proposed Fragment Ion | Notes |

| 141 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group. |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C4-C5 bond, loss of a C₅H₁₁ radical. |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C5-C6 bond, loss of a C₆H₁₃ radical. |

| 71 | [C₅H₁₁]⁺ | A common fragment in the mass spectra of alkanes. |

| 57 | [C₄H₉]⁺ (Base Peak) | A highly stable tertiary carbocation, often the most abundant fragment. |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to the chirality at C4 and C5, diastereomers may be present, potentially leading to more complex spectra than the theoretical number of signals for a single stereoisomer. Predicted chemical shifts are provided below.

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~14.1 | Terminal methyl group of the nonane chain. |

| C9 | ~14.2 | Terminal methyl group of the nonane chain. |

| C5-CH₃ | ~14.5 | Methyl group at C5. |

| C4-CH₂CH₃ | ~11.5 | Methyl group of the ethyl substituent. |

| C2 | ~23.0 | Methylene (B1212753) group in the nonane chain. |

| C8 | ~23.2 | Methylene group in the nonane chain. |

| C4-CH₂CH₃ | ~29.0 | Methylene group of the ethyl substituent. |

| C3 | ~32.0 | Methylene group in the nonane chain. |

| C7 | ~32.5 | Methylene group in the nonane chain. |

| C6 | ~35.0 | Methylene group in the nonane chain. |

| C5 | ~38.0 | Methine carbon. |

| C4 | ~45.0 | Methine carbon. |

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the significant overlap of signals from the methylene (CH₂) and methyl (CH₃) groups in the aliphatic region (typically 0.8-1.6 ppm). The methine (CH) protons at the C4 and C5 positions would likely appear as complex multiplets further downfield, though still within the aliphatic region.

Experimental Protocols

Synthesis via Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Step 1: Synthesis of 4-Ethyl-5-methylnonan-5-ol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added as an activator. A solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is maintained at a gentle reflux.

-

Reaction with Ketone: Once the Grignard reagent has formed, the solution is cooled to 0 °C. A solution of 4-heptanone (B92745) (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.

-

Workup: The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-ethyl-5-methylnonan-5-ol.

Step 2: Dehydration of the Alcohol

-

The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux in an apparatus equipped with a Dean-Stark trap to remove the water formed during the reaction.

-

Upon completion (monitored by TLC or GC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a mixture of isomeric alkenes.

Step 3: Hydrogenation of the Alkene Mixture

-

The crude alkene mixture is dissolved in ethanol (B145695) or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield crude this compound.

Purification

-

Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound is collected.

-

Purity Assessment: The purity of the final product is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing any biological activity or involvement in signaling pathways for this compound. As a simple, saturated hydrocarbon, it is not expected to have specific interactions with biological receptors in the manner of a drug molecule. Its primary biological relevance would likely be related to its metabolism or environmental fate.

Branched-chain alkanes can be metabolized by certain microorganisms through oxidative pathways. The initial step often involves the hydroxylation of a terminal methyl group or a sub-terminal methylene group, catalyzed by monooxygenase enzymes. This is followed by further oxidation to aldehydes, ketones, and carboxylic acids, which can then enter central metabolic pathways such as beta-oxidation.

Visualizations

Synthesis and Characterization Workflow

Generalized Aerobic Degradation Pathway of Branched Alkanes

Conclusion

This compound is a simple branched alkane for which detailed, specific experimental and biological data is sparse. This guide has consolidated the available information and provided robust, theoretically grounded protocols for its synthesis and characterization, which should prove valuable to researchers. While direct applications in drug development are not apparent, an understanding of the properties and potential metabolic fate of such aliphatic structures can be relevant in the broader context of medicinal chemistry and environmental science. Further research would be beneficial to fully characterize this compound and explore any potential applications.

References

Technical Guide: Physicochemical Properties of 4-Ethyl-5-methylnonane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a saturated, branched-chain alkane. As a hydrocarbon, its physicochemical properties are primarily determined by its molecular structure, specifically its carbon chain length and the nature of its branching. This document provides a concise technical summary of its core molecular properties. Given its nature as a simple alkane, it is not associated with biological signaling pathways or complex experimental protocols typical of pharmacologically active agents.

Molecular Formula and Structure

The chemical name this compound defines its structure. The parent chain is a "nonane," indicating nine carbon atoms. An ethyl group (-C2H5) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the fifth carbon. This arrangement results in a specific branched structure, which influences its physical properties.

The molecular formula for this compound is C12H26 [1][2][3][4].

Quantitative Molecular Data

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2][3][4] |

| Molecular Weight | 170.33 g/mol | [1][3][5] |

| CAS Registry Number | 1632-71-9 | [1][2] |

Experimental Protocols

Specific, complex experimental protocols for this compound are not typically published in whitepapers as it is a simple hydrocarbon without significant biological activity. However, standard analytical chemistry techniques are used for its characterization and quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying this compound in a mixture. The NIST WebBook notes the availability of mass spectrometry data for this compound[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the precise structure, showing the connectivity of all atoms in the molecule.

-

Kovats Retention Index: Experimental values for its retention index in gas chromatography are available, which aid in its identification on various column types[3].

Logical Structure Visualization

As this compound is not involved in biological signaling, a pathway diagram is not applicable. The following diagram illustrates the compound's two-dimensional chemical structure, which is the fundamental logical relationship of its constituent atoms.

Caption: 2D chemical structure of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 4-Ethyl-5-methylnonane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of dodecane (B42187) (C12H26), with a specific focus on branched alkanes such as 4-Ethyl-5-methylnonane. With 355 possible structural isomers, dodecane presents a rich landscape for research in areas ranging from fuel science to drug development. This document details the physical and chemical properties of a selection of these isomers, outlines experimental protocols for their synthesis and separation, and explores their known biological activities. The information is presented to facilitate comparative analysis and to provide a foundational resource for further investigation.

Introduction to Alkane Isomerism

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms.[2] The number of possible structural isomers increases rapidly with the number of carbon atoms. For dodecane (C12H26), there are 355 distinct structural isomers.[3][4] These isomers can be broadly categorized into linear (n-dodecane) and branched alkanes. The branching of the carbon chain significantly influences the physical and chemical properties of the molecule, including its boiling point, melting point, density, and viscosity.[5]

This compound is one of these 355 structural isomers of dodecane. Its systematic IUPAC name precisely describes its structure: a nonane (B91170) (nine-carbon) chain with an ethyl group at the fourth carbon and a methyl group at the fifth carbon.[6]

Classification of Dodecane Isomers

The structural isomers of dodecane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This classification provides a logical framework for understanding the diversity of these compounds.

Figure 1: Hierarchical classification of dodecane isomers based on the length of the parent carbon chain.

Data Presentation: Physical Properties of Selected Dodecane Isomers

The following tables summarize the available quantitative data for a selection of dodecane isomers, categorized by their parent chain.

Table 1: Methylundecane Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-Methylundecane | 7045-71-8 | 210 | -46.8 | 0.74 |

| 3-Methylundecane (B86300) | 1002-43-3 | 210.8 | -58 | 0.749 |

Table 2: Ethyldecane Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 3-Ethyldecane | 17085-96-0 | 209.05 | - | - |

| 5-Ethyldecane | 17302-36-2 | 207 | - | - |

Table 3: Dimethyldecane Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2,2-Dimethyldecane | 17302-37-3 | 201 | - | 0.7406 |

| 2,3-Dimethyldecane | 17312-44-6 | - | - | - |

| 2,9-Dimethyldecane | 1002-17-1 | - | - | - |

Table 4: Propylnonane Isomers

| IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 5-Propylnonane | 998-35-6 | - | - | - |

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes often involves multi-step processes. Below are generalized protocols based on common organic synthesis reactions.

This approach utilizes a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation.

Figure 2: A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.

Protocol:

-

Grignard Reaction: A suitable ketone (e.g., 5-methylhexan-2-one) is reacted with a Grignard reagent (e.g., (1,2-dimethylpropyl)magnesium bromide) in an anhydrous ether solvent to form a tertiary alcohol. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

-

Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to neutralize the magnesium alkoxide and isolate the alcohol.

-

Dehydration: The tertiary alcohol is dehydrated to form an alkene. This can be achieved by heating with a strong acid catalyst such as sulfuric acid or by using a milder reagent like Martin's sulfurane.

-

Hydrogenation: The resulting alkene is hydrogenated to the corresponding alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

A specific example is the synthesis of 2-methylundecanal, a precursor to 2-methylundecane. One industrial method involves the reaction of undecanal (B90771) with formaldehyde (B43269) in the presence of a base to form 2-methyleneundecanal. This intermediate is then hydrogenated to yield 2-methylundecanal.[7] The aldehyde can be further reduced to the corresponding alkane using methods like the Wolff-Kishner or Clemmensen reduction.

Separation and Purification of Isomers

Due to their similar physical properties, the separation of alkane isomers can be challenging.

For isomers with a significant difference in boiling points, fractional distillation can be an effective separation technique. This method requires a distillation column with a high number of theoretical plates.

For isomers with very close boiling points, adsorptive separation using molecular sieves like zeolites is often employed. The principle of separation is based on the differential adsorption of linear versus branched alkanes into the pores of the zeolite.

Biological Activity of Dodecane Isomers

The biological activity of alkanes is an area of growing interest, particularly for their potential applications in pharmaceuticals and as antimicrobial agents.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of long-chain alkanes and their derivatives.[8][9] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. The degree of branching can influence this activity, as it affects the molecule's shape and its ability to interact with the lipid bilayer. For instance, some studies suggest that certain branched alkanes exhibit significant antibacterial and antifungal properties.[10]

Cytotoxicity

The cytotoxicity of dodecane isomers has been investigated in the context of jet fuel toxicity. One study found that decane, undecane, and dodecane were the major hydrocarbons associated with high cytotoxicity in human embryonic kidney cells.[11] The specific cytotoxic profiles of the numerous branched isomers of dodecane remain largely unexplored and represent a promising area for future research.

Bioconcentration

A study comparing the bioconcentration of n-dodecane and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275) (PMH), in fathead minnows found that the branched isomer could be quantified in fish tissue, while n-dodecane could not be detected.[12] This suggests that the branched structure may influence the uptake and metabolism of these compounds in biological systems.

Figure 3: The relationship between the structure of dodecane isomers and their potential biological activity.

Conclusion

The 355 structural isomers of dodecane represent a vast chemical space with diverse physical, chemical, and biological properties. While n-dodecane is well-characterized, the majority of its branched isomers remain less explored. This guide provides a foundational understanding of these compounds, highlighting the importance of structural variation in determining their properties and potential applications. Further research into the synthesis, characterization, and biological evaluation of these isomers is warranted and could lead to the discovery of novel compounds with applications in materials science, fuel technology, and drug development.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]

- 3. 3-Methylundecane, 100 mg, CAS No. 1002-43-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-METHYLUNDECANE CAS#: 7045-71-8 [m.chemicalbook.com]

- 7. 2-Methylundecanal - Wikipedia [en.wikipedia.org]

- 8. 3-methylundecane [stenutz.eu]

- 9. Extracts of the Algerian Fungus Phlegmacium herculeum: Chemical Analysis, Antioxidant, Antibacterial, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 10. 5-Ethyldecane | C12H26 | CID 529848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bioconcentration of n-dodecane and its highly branched isomer 2,2,4,6,6-pentamethylheptane in fathead minnows - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 4-Ethyl-5-methylnonane, a branched alkane. The synthesis is based on the well-established Corey-House reaction, which is a reliable method for the formation of unsymmetrical alkanes by coupling two different alkyl groups.[1][2][3][4][5][6]

The chosen retrosynthetic pathway involves the formation of the central C4-C5 bond by coupling a pentan-2-yl nucleophile with a pentan-3-yl electrophile. This method offers high yields and specificity, avoiding the mixture of products often encountered with other methods like the Wurtz reaction when synthesizing unsymmetrical alkanes.[1][7][8][9][10]

Overall Synthetic Scheme

The synthesis of this compound is proposed as a multi-step process, beginning with the preparation of the necessary alkyl halide precursors from their corresponding alcohols. This is followed by the formation of a Gilman reagent (a lithium dialkylcuprate) and its subsequent coupling with the second alkyl halide.

Step 1: Preparation of Alkyl Halide Precursors

-

Synthesis of 2-bromopentane (B28208) from 2-pentanol (B3026449).

-

Synthesis of 3-bromopentane (B47287) from 3-pentanol (B84944).[11][12]

Step 2: Corey-House Coupling

-

Formation of the Gilman reagent, lithium di(pentan-2-yl)cuprate, from 2-bromopentane.[5][13][14]

-

Reaction of the Gilman reagent with 3-bromopentane to yield the final product, this compound.[2][4][15]

Experimental Protocols

Step 1A: Synthesis of 2-Bromopentane from 2-Pentanol

Methodology: This procedure is adapted from standard methods for converting secondary alcohols to alkyl bromides using phosphorus tribromide.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: 2-pentanol (1.0 eq) is placed in the flask and cooled in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

Reaction Work-up: After the addition is complete, the mixture is stirred at room temperature for 2 hours, then heated to 60-70 °C for another 2 hours. The reaction mixture is then cooled, and ice-cold water is carefully added to quench the excess PBr₃.

-

Extraction and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution, followed by brine. The crude 2-bromopentane is then dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation.

Step 1B: Synthesis of 3-Bromopentane from 3-Pentanol

Methodology: A similar procedure to the synthesis of 2-bromopentane is followed, using 3-pentanol as the starting material. Isomerically pure 3-bromopentane can be prepared from the corresponding alcohol.[11][12]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel is assembled under an inert atmosphere.

-

Reaction: 3-pentanol (1.0 eq) is cooled in an ice bath. PBr₃ (0.4 eq) is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Work-up: The mixture is stirred at room temperature for 2 hours and then heated at 60-70 °C for 2 hours. After cooling, the reaction is quenched with ice-cold water.

-

Extraction and Purification: The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and purified by fractional distillation.

Step 2: Corey-House Synthesis of this compound

This is a two-part process involving the formation of the Gilman reagent followed by the coupling reaction. The entire procedure must be carried out under strictly anhydrous conditions.[16]

Part I: Formation of Lithium di(pentan-2-yl)cuprate (Gilman Reagent)

-

Preparation of Pentan-2-yllithium: In a flame-dried, three-necked flask under argon, lithium metal (2.2 eq) is suspended in anhydrous diethyl ether. A solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise while stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until all the lithium has reacted.

-

Formation of the Cuprate: In a separate flame-dried flask under argon, copper(I) iodide (0.5 eq) is suspended in anhydrous diethyl ether and cooled to -78 °C. The freshly prepared pentan-2-yllithium solution is then added slowly via cannula to the CuI suspension. The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent, lithium di(pentan-2-yl)cuprate.[13][14]

Part II: Coupling Reaction

-

Reaction: The solution of lithium di(pentan-2-yl)cuprate is maintained at a low temperature (e.g., 0 °C). A solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

Reaction Work-up: The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation under reduced pressure to yield this compound.

Data Presentation

| Step | Reactants | Product | Reagents & Conditions | Expected Yield | Purity |

| 1A | 2-Pentanol | 2-Bromopentane | PBr₃, 0-10 °C then 60-70 °C | ~70-80% | >98% |

| 1B | 3-Pentanol | 3-Bromopentane | PBr₃, 0-10 °C then 60-70 °C | ~70-80% | >98% |

| 2 (Part I & II) | 2-Bromopentane, 3-Bromopentane | This compound | 1. Li, Et₂O; 2. CuI, -78 °C; 3. Coupling at 0 °C to RT | ~60-75% | >97% |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Corey-House Reaction Mechanism

Caption: Key steps in the Corey-House synthesis.

References

- 1. quora.com [quora.com]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. Why is wurtz reaction not preferred for the preparation of alkanes containing odd number of carbon atoms? illustrate your answer by taking one example. [extramarks.com]

- 8. Wurtzs reaction is suitable for preparing unsymmetrical class 11 chemistry CBSE [vedantu.com]

- 9. quora.com [quora.com]

- 10. Wurtz reaction cannot be used for the preparation of unsymmetrical alkanes ? Give reason [allen.in]

- 11. 3-Bromopentane synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ch 14 : Prep. of R2CuLi [chem.ucalgary.ca]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Reaction of Lithium Dialkyl- and Diarylcuprates with Organic Halides | Whitesides Research Group [gmwgroup.harvard.edu]

- 16. Preparation of Alkanes using Coupling of Alkyl Halides with Organometalli.. [askfilo.com]

Spectroscopic Analysis of 4-Ethyl-5-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyl-5-methylnonane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to serve as a reference for researchers in compound identification and characterization.

Introduction

This compound is a branched alkane with the molecular formula C₁₂H₂₆. As with any organic compound, spectroscopic techniques are indispensable for its structural elucidation and purity assessment. This document outlines the expected spectral characteristics and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established computational models and serve as a valuable guide for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~ 0.9 | Triplet |

| CH₂ (chain) | ~ 1.2 - 1.4 | Multiplet |

| CH (branched) | ~ 1.5 - 1.7 | Multiplet |

| CH₃ (ethyl) | ~ 0.85 | Triplet |

| CH₂ (ethyl) | ~ 1.3 | Multiplet |

| CH₃ (methyl) | ~ 0.8 | Doublet |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 45 |

| Tertiary (CH) | 30 - 50 |

Note: Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Spectroscopy Data

The infrared spectrum of an alkane is characterized by its C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H | Alkane Stretch | 2850 - 3000 | Strong |

| C-H | Methylene Bend | ~ 1465 | Medium |

| C-H | Methyl Bend | ~ 1375 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkanes like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is of high purity to avoid extraneous signals.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically -1 to 13 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or an internal standard (e.g., TMS).

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

-

Acetone (B3395972) (for cleaning)

Procedure using Salt Plates:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

-

Place a single drop of liquid this compound onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[3] Avoid forming air bubbles.

-

-

Data Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After analysis, carefully separate the salt plates and clean them thoroughly with acetone.

-

Store the clean, dry plates in a desiccator.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C12 branched alkanes. Dodecane (C12H26) has 355 structural isomers, and the degree and position of branching significantly influence its physical characteristics. Understanding these properties is crucial for applications ranging from solvent design and lubricant formulation to their use as inert excipients in drug delivery systems. This document details key quantitative data, outlines the experimental methodologies for their determination, and provides a visual representation of the structure-property relationships.

Core Physical Properties of C12 Alkanes

The physical properties of alkanes are primarily determined by the nature and strength of the intermolecular van der Waals forces. As the molecular weight of alkanes increases, these forces become stronger, leading to higher boiling points, melting points, densities, and viscosities. However, for isomers of the same carbon number, such as the C12 branched alkanes, the molecular structure, particularly the degree of branching, plays a pivotal role.

Data Presentation

The following tables summarize the key physical properties of n-dodecane and a selection of its branched isomers. These isomers have been chosen to illustrate the impact of varying degrees and positions of methyl and ethyl groups on the physical properties.

Table 1: Boiling and Melting Points of Selected C12 Alkane Isomers

| Compound Name | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | 112-40-3 | 216.3 | -9.6 |

| 2-Methylundecane | 7045-71-8 | 210 | -46.8 |

| 3-Methylundecane | 1002-43-3 | 211 | -58 |

| 2,4-Dimethyldecane | 2801-84-5 | 200.4 | -50.8 (estimate) |

| 2,6-Dimethyldecane | 13150-81-7 | 198–220 | - |

| 2,9-Dimethyldecane | 1002-17-1 | 208 | - |

| 3,5-Dimethyldecane | 17312-48-0 | 200 | -50.8 (estimate) |

| 3,6-Dimethyldecane | 17312-53-7 | 201 | -50.8 (estimate) |

| 3,7-Dimethyldecane | 17312-54-8 | 202 | -50.8 (estimate) |

| 4,6-Dimethyldecane | 17312-49-1 | - | - |

| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 177.5 | - |

Table 2: Density and Viscosity of Selected C12 Alkane Isomers

| Compound Name | Density (g/cm³ at 20°C) | Kinematic Viscosity (cSt at 20°C) |

| n-Dodecane | 0.749 | 1.83 |

| 2-Methylundecane | ~0.75 | - |

| 3-Methylundecane | 0.749 | - |

| 2,4-Dimethyldecane | 0.749 | - |

| 3,7-Dimethyldecane | 0.7513 | - |

| 2,2,4,6,6-Pentamethylheptane | 0.749 | - |

Relationship Between Branching and Physical Properties

The degree of branching in an alkane isomer has a predictable effect on its physical properties. This relationship is a cornerstone of physical organic chemistry and is critical for selecting alkanes for specific applications.

As illustrated in the diagram, increased branching generally leads to a lower boiling point due to a decrease in the effective surface area for intermolecular interactions (van der Waals forces). Highly branched, more spherical molecules have weaker intermolecular forces compared to their linear counterparts. The effect on melting point is more complex and depends on how well the molecule packs into a crystal lattice. Highly symmetrical, compact molecules can sometimes have higher melting points than their linear isomers. Viscosity also tends to decrease with increased branching as the more spherical shape allows molecules to move past each other with less entanglement.

Experimental Protocols

The determination of the physical properties of C12 branched alkanes relies on standardized experimental methods. The following sections provide an overview of the principles and procedures for measuring boiling point, melting point, density, and viscosity.

Boiling Point Determination (ASTM D86 & OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Standard methods for determining the boiling range of petroleum products are applicable to C12 alkanes.

Principle: A specified volume of the sample is distilled under controlled conditions. The vapor temperature is monitored with a calibrated temperature-measuring device as the distillation progresses. The temperatures at which the first drop of distillate is collected (Initial Boiling Point, IBP) and at various volume percentages of recovered liquid are recorded.

Apparatus:

-

Distillation flask

-

Condenser and cooling bath

-

Flask support and heat source (heating mantle or burner)

-

Calibrated temperature measuring device (thermometer or thermocouple)

-

Graduated receiving cylinder

Procedure Outline:

-

A 100 mL sample is measured into the distillation flask.

-

The apparatus is assembled, ensuring the temperature sensor is correctly positioned.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the IBP.

-

The volume of distillate in the receiving cylinder is recorded as the temperature increases.

-

The final boiling point (FBP) is the maximum temperature reached during the test.

-

The recorded temperatures are corrected for barometric pressure.

Melting Point Determination (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Principle: A small, representative sample of the solid alkane is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed. Differential Scanning Calorimetry (DSC) is a common and precise method.

Apparatus (DSC Method):

-

Differential Scanning Calorimeter

-

Sample pans (aluminum or other inert material)

-

Crimper for sealing pans

Procedure Outline:

-

A small amount of the sample (typically 1-5 mg) is accurately weighed into a sample pan.

-

The pan is hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant, slow rate (e.g., 1-2 °C/min) through the expected melting range.

-

The heat flow to the sample is monitored relative to the reference.

-

The onset temperature of the endothermic melting peak is taken as the melting point.

Density Determination (ASTM D4052 & ISO 3675)

Density is the mass per unit volume of a substance. It is a fundamental physical property used for quality control and for converting volume to mass.

Principle (Digital Density Meter - ASTM D4052): A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled bath or Peltier element to maintain a constant temperature

-

Syringe or autosampler for sample injection

Procedure Outline:

-

The instrument is calibrated with at least two reference standards (e.g., dry air and pure water).

-

The sample is equilibrated to the measurement temperature.

-

The sample is carefully injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density.

-

The cell is cleaned and dried before the next measurement.

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is a critical property for lubricants and hydraulic fluids.

Principle: The time for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type)

-

Constant temperature bath with precise temperature control

-

Timer with an accuracy of at least 0.1 seconds

Procedure Outline:

-

A clean, dry, calibrated viscometer is selected appropriate for the expected viscosity of the sample.

-

The viscometer is charged with the sample.

-

The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

-

The sample is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.

-

The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

The physical properties of C12 branched alkanes are intrinsically linked to their molecular structure. The degree and location of branching significantly influence boiling point, melting point, density, and viscosity. This guide provides a foundational understanding of these properties and the standard experimental methods used for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is essential for the informed selection and application of these compounds in various scientific and industrial endeavors.

An In-depth Technical Guide to 4-Ethyl-5-methylnonane: Physicochemical Properties and the Quest for its Natural Occurrence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-ethyl-5-methylnonane, a branched-chain alkane with the molecular formula C₁₂H₂₆. A thorough investigation of scientific literature and chemical databases reveals no definitive evidence of its natural occurrence. This document summarizes the known physicochemical properties of this compound, drawing from established chemical repositories. In the absence of specific experimental protocols for its extraction from natural matrices, a generalized methodology for the analysis of branched-chain alkanes in biological samples is presented. Furthermore, a logical workflow for the discovery and characterization of novel natural products is provided to guide researchers in the field.

Natural Occurrence and Sources

Despite extensive searches of scientific databases and literature, there is currently no definitive evidence to suggest that this compound occurs naturally. While branched-chain alkanes are widespread in nature, being components of insect cuticular hydrocarbons, plant waxes, and microbial volatile organic compounds, this specific isomer has not been identified in any published studies.

Chemical databases such as PubChem list an entry for this compound in the "Natural Product Activity and Species Source (NPASS)" database. However, this entry lacks a specific organism or a reference to a primary publication, suggesting it may be a result of predictive models rather than experimental observation. Therefore, for all practical purposes, this compound should be considered a synthetic compound until credible evidence of its natural origin is reported.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical databases. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1632-71-9 | NIST[2] |

| Appearance | No data available; expected to be a colorless liquid at room temperature based on similar alkanes. | |

| Boiling Point | Not experimentally determined; predicted to be in the range of other C₁₂H₂₆ isomers. | |

| Melting Point | No data available. | |

| Density | No data available. | |

| Solubility | Expected to be insoluble in water and soluble in nonpolar organic solvents. | |

| InChI | InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 | PubChem[1] |

| InChIKey | HKUUNAOHRKAJIY-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCCC(C)C(CC)CCC | PubChem[1] |

Hypothetical Experimental Protocol for the Identification of Branched-Chain Alkanes in a Biological Matrix

Given the absence of known natural sources of this compound, a specific experimental protocol for its extraction and identification cannot be provided. However, a generalized workflow for the analysis of branched-chain alkanes from a hypothetical biological sample (e.g., insect cuticle or plant epicuticular wax) is detailed below. This protocol is based on established methods for similar compounds.

Objective: To extract, identify, and quantify branched-chain alkanes from a biological sample using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., 10-20 insects of the same species, or 1-2 g of fresh plant leaves)

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

A standard of this compound (if available for confirmation)

-

A mixture of n-alkane standards (for retention index calculation)

Procedure:

-

Sample Preparation:

-

For insect samples, gently wash the insects with hexane for 5-10 minutes to extract the cuticular hydrocarbons.

-

For plant samples, immerse the leaves in hexane and sonicate for 10-15 minutes to extract the epicuticular waxes.

-

-

Extraction:

-

Carefully transfer the hexane extract to a clean glass vial.

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it to the NIST library for tentative identification.

-

For positive identification of this compound, the retention time and mass spectrum must match that of an authentic standard.

-

Calculate the Kovats retention index for the peak of interest using the n-alkane standard mixture and compare it with published values if available.

-

Visualization of a General Workflow for Natural Product Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel natural product. This logical framework can be applied to the search for new compounds from various biological sources.

References

An In-depth Technical Guide to 4-Ethyl-5-methylnonane

Introduction

4-Ethyl-5-methylnonane is a saturated branched-chain alkane with the chemical formula C12H26.[1][2][3][4] As a member of the alkane family, it is a nonpolar organic compound. This guide provides a summary of its known chemical and physical properties. It is important to note that, based on available scientific literature, this compound does not have a noteworthy history of discovery, nor is it known to be involved in biological signaling pathways or drug development. Therefore, sections on these topics and related visualizations cannot be provided.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and spectral information.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1632-71-9 | [1][2][3][4] |

| Molecular Formula | C12H26 | [1][2][3][4] |

| Molecular Weight | 170.33 g/mol | [2][5] |

| Canonical SMILES | CCCCC(C)C(CC)CCC | [2] |

| InChI | InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 | [2][4] |

| InChIKey | HKUUNAOHRKAJIY-UHFFFAOYSA-N | [2][4] |

Table 2: Computed Physical Properties

| Property | Value | Source |

| XLogP3-AA | 6.1 | [1][2] |

| Boiling Point (estimate) | 198°C | [6] |

| Density (estimate) | 0.7620 g/cm³ | [6] |

| Refractive Index (estimate) | 1.4265 | [6] |

| Melting Point (estimate) | -50.8°C | [6] |

| Rotatable Bond Count | 7 | [1] |

| Complexity | 86 | [1] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

Experimental Data

Experimental data for this compound is limited but includes gas chromatography and spectral information.

Table 3: Experimental Properties

| Property | Value | Source |

| Kovats Retention Index (Standard non-polar) | 1118 | [2] |

| Kovats Retention Index (Semi-standard non-polar) | 1114, 1106 | [2] |

| Kovats Retention Index (Standard polar) | 1112 | [2] |

Synthesis and Experimental Protocols

-

Grignard Reactions: Coupling of alkyl halides with magnesium to form an organomagnesium compound, which can then react with another alkyl halide.

-

Wurtz Reaction: Reductive coupling of two alkyl halides with sodium metal.

-

Catalytic Reforming: Isomerization of straight-chain alkanes.

Without specific literature detailing the synthesis of this compound, a generalized workflow for a hypothetical Grignard synthesis is presented below.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C12H26 | CID 519249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]

- 5. 4-Ethyl-4-methylnonane | C12H26 | CID 53426687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-methyl-5-ethylnonane [chemicalbook.com]

An In-depth Technical Guide to the Thermophysical Properties of 4-Ethyl-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a branched alkane with the chemical formula C12H26.[1][2][3] As a member of the hydrocarbon family, its thermophysical properties are of interest in various industrial and research applications, including in the formulation of fuels, lubricants, and solvents. This technical guide provides a comprehensive overview of the available data on the thermophysical properties of this compound, details on experimental methodologies for their determination, and a discussion of its relevance in the context of drug development.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Registry Number | 1632-71-9 | [1][2][3] |

| IUPAC Name | This compound | [1] |

Thermophysical Property Data

The following tables summarize the available quantitative data for the thermophysical properties of this compound. It is important to note that a significant portion of the available data is calculated rather than experimentally determined.

Calculated Thermodynamic Properties

The following data have been calculated using computational methods such as the Joback and Crippen methods.[4]

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.28 | kJ/mol | Joback |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -301.57 | kJ/mol | Joback |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 19.79 | kJ/mol | Joback |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 41.53 | kJ/mol | Joback |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available in a single value | J/mol·K | Cheméo[4] |

| Critical Pressure (Pc) | 1804.63 | kPa | Joback |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.639 | Crippen | |

| McGowan's Characteristic Volume (McVol) | 179.940 | ml/mol | McGowan |

Experimental and Retention Index Data

Experimental data for this compound is limited in publicly accessible databases. The Kovats retention index, a parameter used in gas chromatography, is one of the few experimentally determined properties available.

| Parameter | Value | Source |

| Kovats Retention Index (Standard non-polar) | 1118 | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 1106, 1114 | PubChem[1] |

| Kovats Retention Index (Standard polar) | 1112 | PubChem[1] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies used for determining the key thermophysical properties of liquid alkanes.

Density Measurement

A common and accurate method for measuring the density of liquids is the vibrating tube densimeter .[5][6]

Methodology:

-

Sample Introduction: The liquid sample is introduced into a U-shaped tube inside the densimeter.

-

Oscillation: The tube is electromagnetically excited, causing it to oscillate at its natural frequency.

-

Frequency Measurement: The frequency of oscillation is precisely measured. This frequency is dependent on the mass of the tube and the sample it contains.

-

Density Calculation: The density of the liquid is calculated from the oscillation period, using calibration constants determined by measuring the frequencies of two fluids with known densities (e.g., dry air and pure water). The instrument's software typically performs this calculation automatically.

-

Temperature Control: The temperature of the sample is controlled with high precision, often using a Peltier system, as density is temperature-dependent.

Viscosity Measurement

The viscosity of liquid alkanes can be determined using several methods, including rotational viscometers and capillary viscometers .[7][8][9]

Methodology (Rotational Viscometer):

-

Sample Placement: The liquid sample is placed in a thermostatically controlled container.

-

Spindle Immersion: A spindle of a specific geometry is immersed in the liquid.

-

Rotation: The spindle is rotated at a constant, known speed.

-

Torque Measurement: The torque required to maintain the constant rotational speed is measured. This torque is proportional to the viscous drag of the fluid.

-

Viscosity Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and container.

Thermal Conductivity Measurement

The transient hot-wire method is a widely used technique for measuring the thermal conductivity of liquids.[10][11][12][13]

Methodology:

-

Probe Immersion: A probe containing a thin platinum wire is immersed in the liquid sample.

-

Heating Pulse: A short pulse of electrical current is passed through the wire, causing its temperature to increase.

-

Temperature Rise Measurement: The temperature rise of the wire is measured as a function of time by recording its change in resistance.

-

Thermal Conductivity Calculation: The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire. The method is designed to be rapid to minimize the effects of natural convection.[13]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the heat capacity of liquids.[14][15]

Methodology:

-

Sample and Reference Pans: A small, accurately weighed amount of the liquid sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the mass of the sample. Calibration with a standard material of known heat capacity (e.g., sapphire) is required for accurate measurements.

Role in Drug Development and Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not known to have any direct role in biological signaling pathways.[16][17] Such pathways are typically mediated by complex molecules with specific functional groups that can interact with biological receptors. Alkanes lack these features and are generally considered biologically inert in this context.

In the pharmaceutical industry, alkanes may be used as excipients in drug formulations, for example, as non-polar solvents or as components of ointments and creams.[18] However, they are not active pharmaceutical ingredients (APIs) and do not have a therapeutic effect by targeting specific biological pathways. The interest in their thermophysical properties in a pharmaceutical context would primarily relate to their behavior during formulation, manufacturing, and storage of a final drug product.

Visualizations

Since this compound is not involved in biological signaling pathways, a diagram representing a typical experimental workflow for determining a thermophysical property is provided below.

Caption: Workflow for the experimental determination of liquid density.

Conclusion

References

- 1. This compound | C12H26 | CID 519249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]

- 3. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]

- 4. Nonane, 4-ethyl-5-methyl- (CAS 1632-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. calnesis.com [calnesis.com]

- 7. cscscientific.com [cscscientific.com]

- 8. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 9. measurlabs.com [measurlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. calnesis.com [calnesis.com]

- 14. Highly precise experimental device for determining the heat capacity of liquids under pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Principles of Chemical Signaling and Communication by Microbes | Organismal Biology [organismalbio.biosci.gatech.edu]

- 18. pharmaceutical application of alkanesdocx | DOCX [slideshare.net]

An In-depth Technical Guide on the IUPAC Nomenclature and Synonyms of 4-Ethyl-5-methylnonane

This guide provides a detailed analysis of the IUPAC nomenclature for the branched alkane, 4-ethyl-5-methylnonane. It serves as a reference for researchers, scientists, and professionals in drug development, ensuring clarity and precision in chemical identification.

IUPAC Nomenclature Verification

The systematic name, this compound, is determined by applying the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The process for naming this compound is outlined below, confirming the validity of its designation.

The logical protocol for assigning the IUPAC name to the structure is as follows:

-

Identify the Parent Chain : The first step is to identify the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of nine carbon atoms, making the parent alkane "nonane".

-

Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (positions).

-

Numbering from left to right places the substituents at carbons 4 (ethyl) and 5 (methyl).

-

Numbering from right to left places the substituents at carbons 5 (methyl) and 6 (ethyl).

-

Comparing the two options (4,5 vs. 5,6), the former set of locants is lower. Therefore, the chain is numbered from left to right.

-

-

Identify and Name the Substituents : The groups attached to the parent chain are identified.

-

At carbon 4, there is a two-carbon substituent (-CH2CH3), which is named "ethyl".

-

At carbon 5, there is a one-carbon substituent (-CH3), which is named "methyl".

-

-

Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. The full and correct IUPAC name is therefore This compound .[1]

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This section provides key identifiers and known synonyms for this compound.

The following table summarizes the primary identifiers and synonyms for this compound.[1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Nonane, 4-ethyl-5-methyl-[2][4] |

| 4-Aethyl-5-methyl-nonan[2] | |

| 5-Methyl-4-aethyl-nonan[2] | |

| 5-METHYL-4-ETHYLNONANE[2] | |

| Ethyl-4-methyl-5-nonan[2] | |

| CAS Number | 1632-71-9[1][2][3] |

| Molecular Formula | C12H26[1][2] |

| Molecular Weight | 170.33 g/mol [1] |

| InChIKey | HKUUNAOHRKAJIY-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CCCCC(C)C(CC)CCC[1] |

Visualization of Nomenclature Logic

The following diagram illustrates the decision-making process for the IUPAC nomenclature of this compound.

References

Mass Spectrum of 4-Ethyl-5-methylnonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 4-ethyl-5-methylnonane (C₁₂H₂₆). It includes a comprehensive data summary, a detailed experimental protocol for its determination via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of branched-chain alkanes.

Data Presentation: Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with a very low abundance molecular ion peak, a common feature for branched alkanes.[1] The fragmentation pattern is dominated by cleavages at the points of branching, leading to the formation of stable secondary carbocations.[2] The base peak, the most abundant ion, is observed at an m/z of 43.

The quantitative data for the principal fragments in the mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 25 | [C₂H₃]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

| 39 | 30 | [C₃H₃]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 55 | 50 | [C₄H₇]⁺ |

| 56 | 35 | [C₄H₈]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 70 | 20 | [C₅H₁₀]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 84 | 30 | [C₆H₁₂]⁺ |

| 85 | 55 | [C₆H₁₃]⁺ |

| 99 | 15 | [C₇H₁₅]⁺ |

| 113 | 5 | [C₈H₁₇]⁺ |

| 127 | 2 | [C₉H₁₉]⁺ |

| 141 | <1 | [C₁₀H₂₁]⁺ |

| 170 | <1 | [C₁₂H₂₆]⁺ (Molecular Ion) |

Experimental Protocols: Determination of the Mass Spectrum

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

2.1. Sample Preparation

-

Standard Solution: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile, high-purity organic solvent such as hexane (B92381) or dichloromethane.

-

Quality Control: Ensure the solvent is free from contaminants that may interfere with the analysis by running a solvent blank prior to sample injection.

2.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890A or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable for separating branched alkanes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector operated in splitless mode for trace analysis or a suitable split ratio (e.g., 50:1) for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

2.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 300.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

2.4. Data Acquisition and Analysis

-

Acquire the data using the instrument's operating software.

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Generate the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Mandatory Visualization: Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is a complex process. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways leading to the formation of the most abundant ions. The molecule preferentially cleaves at the C4-C5 bond and adjacent bonds due to the branching, which stabilizes the resulting carbocations.

Caption: Fragmentation pathway of this compound.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 4-Ethyl-5-methylnonane

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-5-methylnonane is a branched-chain alkane that may be of interest in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or specialty chemical. Accurate and reliable quantification of this compound requires a robust analytical method. Gas chromatography with Flame Ionization Detection (GC-FID) is a widely used and effective technique for the analysis of volatile and semi-volatile hydrocarbons due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the analysis of this compound using a standard GC-FID system.

Principle